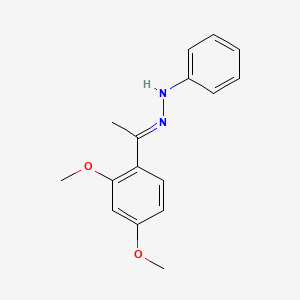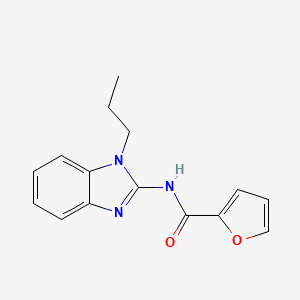![molecular formula C16H22N2O5 B5718469 ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate, also known as MPAC, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. MPAC has been found to have several biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate may also have an effect on the expression of certain genes involved in neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have anticonvulsant effects, reducing the severity and duration of seizures in animal models. Additionally, ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have low toxicity levels, making it safe for use in animal models. However, one limitation of using ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in scientific research. One potential direction is the development of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another potential direction is the investigation of the molecular mechanisms underlying the pharmacological activities of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. This could lead to the development of more effective drugs for the treatment of neurological disorders. Additionally, the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate can be achieved using several methods. One common method involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. Another method involves the reaction of 2-methoxyphenol with ethyl 4-chloroacetoacetate to form ethyl 4-(2-methoxyphenoxy)acetoacetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been used in several scientific research studies, particularly in the field of pharmacology. This compound has been found to have several pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have potential in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
Propiedades
IUPAC Name |
ethyl 4-[2-(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-23-14-7-5-4-6-13(14)21-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRQJZWPKATPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)




![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)


![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)


![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)